molecular formula C18H21N3O4S2 B2406133 N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-07-2

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2406133
CAS No.: 1060165-07-2
M. Wt: 407.5
InChI Key: CPCPCESFVFXFDZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research, integrating two high-value pharmacophores: a 4-phenylthiazole core and a (methylsulfonyl)piperidine scaffold. The 4-phenylthiazole moiety is a privileged structure in medicinal chemistry, known for its significant role in drug discovery due to its aromaticity and presence in compounds with a broad spectrum of biological activities . The incorporation of the piperidine ring, a prevalent feature in more than twenty classes of pharmaceuticals, significantly enhances the drug-like properties of this molecule and contributes to its potential as a key intermediate in the development of bioactive agents . This compound is of particular interest for researchers exploring novel therapeutic agents. Its molecular architecture suggests potential for multifaceted biological interactions. The thiazole ring system is found in numerous compounds with documented anticancer, antimicrobial, and antifungal properties, making this reagent a valuable candidate for screening in oncology and infectious disease research programs . Furthermore, the piperidine subunit, especially when functionalized with a methylsulfonyl group, is a critical building block in neuropharmacology, found in various CNS-active molecules and enzyme inhibitors . Researchers can utilize this chemical as a key precursor or intermediate in the synthesis of more complex target molecules, or as a tool compound for probing biological pathways and protein interactions. The presence of both carboxamide and sulfonamide functionalities provides distinct hydrogen-bonding capabilities, which can be critical for specific target engagement. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is not for diagnostic or therapeutic use. Safety Note: Researchers should handle this and all chemical substances with appropriate precautions, using personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-12(22)16-15(13-7-4-3-5-8-13)19-18(26-16)20-17(23)14-9-6-10-21(11-14)27(2,24)25/h3-5,7-8,14H,6,9-11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPCESFVFXFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with various sulfonamide and amide linkages. Common methodologies include:

  • Refluxing in suitable solvent systems.
  • Purification through techniques like crystallization or chromatography.

These methods ensure the production of high-purity compounds suitable for biological testing.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, N-(5-acetyl-4-phenylthiazol-2-yl) has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismActivity
N-(5-acetyl-4-phenylthiazol-2-yl)S. aureusSignificant antibacterial activity
N-(5-acetyl-4-phenylthiazol-2-yl)E. coliSignificant antibacterial activity

In a study, derivatives were tested at a concentration of 1 µg/mL, demonstrating notable antibacterial effects .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl) exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .
  • Mechanism of Action : Molecular dynamics simulations revealed that these compounds interact with proteins primarily through hydrophobic contacts, which are crucial for their anticancer activity .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-based compounds indicates that specific structural features are essential for their biological activity:

  • Substituents on the Phenyl Ring : The presence of electronegative groups (e.g., Cl) enhances antiproliferative activity.
  • Thiazole Moiety : The replacement of certain groups within the thiazole ring significantly influences cytotoxicity and antimicrobial efficacy .

Case Studies

Several studies have documented the biological activities of thiazole derivatives:

  • Antimicrobial Study : A derivative was tested against multiple bacterial strains, showing significant inhibition at low concentrations.
  • Anticancer Research : In vitro studies demonstrated that certain thiazole derivatives led to increased apoptosis rates in cancer cell lines compared to control groups.

Scientific Research Applications

Anticancer Applications

Research has indicated that this compound exhibits potential anticancer properties across various cancer cell lines. The mechanisms of action include apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

A recent study evaluated the anticancer activity of N-(5-acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide using MTT assays across multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A54915.0Cell cycle arrest
HepG210.0Inhibition of proliferation

These findings suggest that the compound may be effective in treating breast and lung cancers, with further research needed to explore its full therapeutic potential.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Activity Evaluation

In a recent study assessing the efficacy against Gram-positive and Gram-negative bacteria:

Target OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study: Inflammation Model Study

In an experiment using LPS-stimulated macrophages:

CytokineReduction (%)
TNF-alpha50
IL-650

The treatment significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Thiazole Ring : Essential for antimicrobial and anticancer activities.
Piperidine Ring : Contributes to binding affinity with biological targets.
Methylsulfonyl Group : Enhances solubility and bioavailability.

Modifications to these structural elements may significantly alter the compound's potency and selectivity against various biological targets.

Q & A

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

Methodological Answer: Optimization involves:

  • Solvent selection : Use ether or amide solvents (e.g., THF, DMF) to enhance reaction homogeneity and reduce side products .
  • Reaction conditions : Maintain temperatures between 60–90°C to balance reaction rate and byproduct formation. Acid catalysts (e.g., acetic acid) improve intermediate stability .
  • Purification : Employ column chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate the target compound. Monitor impurities like des-acetyl derivatives via HPLC, ensuring <1% w/w .

Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
SolventEthers (THF), amides (DMF)Reduces genotoxic byproducts
Temperature60–90°CMaximizes reaction efficiency
PurificationColumn chromatographyRemoves sulfonamide residues

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm the acetyl (δ 2.1–2.3 ppm) and methylsulfonyl (δ 3.1–3.3 ppm) groups. Compare with reference spectra of similar thiazole-piperidine hybrids .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) and detect low-abundance genotoxins (<25 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring, critical for bioactivity studies .

Q. What storage conditions ensure long-term stability?

Methodological Answer:

  • Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring .
  • Use amber vials to block UV-induced degradation of the acetyl group.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in bioactivity data for thiazole-piperidine derivatives be resolved?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability .
  • Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .
  • Structural analogs : Synthesize and test derivatives with modified phenyl or sulfonyl groups to isolate bioactivity drivers .

Table 2: Common Bioactivity Contradictions and Resolutions

ContradictionResolution StrategyReference Compound
Inconsistent IC50 valuesStandardize ATP concentrationsApremilast derivatives
Variable solubility in assaysUse DMSO co-solvents ≤0.1%PF-06465469 analogs

Q. What strategies are effective for SAR-driven analog design?

Methodological Answer:

  • Core modifications : Replace the phenylthiazole moiety with isoxazole or pyrazole rings to assess impact on target binding .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to the piperidine ring to enhance metabolic stability .
  • Computational docking : Use AutoDock Vina to predict binding to kinases (e.g., HIV-1 capsid protein) based on co-crystal structures (PDB: 7RJ4) .

Q. How can molecular docking predict binding affinity with target proteins?

Methodological Answer:

  • Protein preparation : Retrieve target structures (e.g., from PDB) and remove water molecules. Protonate residues at pH 7.4 using PyMOL .
  • Ligand optimization : Generate 3D conformers of the compound with OpenBabel, assigning Gasteiger charges.
  • Docking parameters : Use a grid box centered on the active site (20 ų) and Lamarckian genetic algorithms (100 runs). Validate with RMSD clustering (<2.0 Å) .

Q. How to address low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 .
  • Salt formation : React the compound with HCl or sodium bicarbonate to improve ionizability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.